N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide
Overview
Description
N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide, also known as DMTB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMTB is a member of the benzamide family of compounds and has been shown to have significant biochemical and physiological effects.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide is not fully understood, but it is believed to involve the binding of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide to proteins and the induction of a conformational change. This conformational change results in a change in fluorescence intensity, allowing for the detection of protein-protein interactions and protein folding.
Biochemical and Physiological Effects:
N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to have significant biochemical and physiological effects. In addition to its use as a fluorescent probe, N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This property makes N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide a potential therapeutic agent for the treatment of Alzheimer's disease, which is characterized by a decrease in acetylcholine levels in the brain.
Advantages and Limitations for Lab Experiments
The advantages of using N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide in lab experiments include its high sensitivity and selectivity for protein conformational changes, as well as its ability to bind to proteins in a non-covalent manner. However, the limitations of using N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide include its potential toxicity and the need for specialized equipment for fluorescence measurements.
Future Directions
There are many potential future directions for research involving N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide. One area of research could focus on the development of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide-based therapeutics for the treatment of Alzheimer's disease. Another area of research could focus on the use of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide as a tool for studying protein-protein interactions and protein folding in living cells. Additionally, the development of new fluorescent probes based on the structure of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide could lead to the discovery of new biochemical pathways and biological processes.
Scientific Research Applications
N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide is as a fluorescent probe for the detection of protein conformational changes. N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide has been shown to bind to proteins and undergo a conformational change, resulting in a change in fluorescence intensity. This property makes N,N-dimethyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide a valuable tool for studying protein-protein interactions and protein folding.
properties
IUPAC Name |
N,N-dimethyl-4-[(3-methyl-N-methylsulfonylanilino)methyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-6-5-7-17(12-14)20(24(4,22)23)13-15-8-10-16(11-9-15)18(21)19(2)3/h5-12H,13H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQCBSODIXJFCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC=C(C=C2)C(=O)N(C)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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